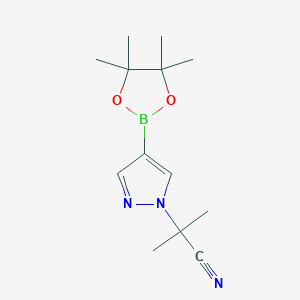

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

CAS No.: 2095779-29-4

Cat. No.: VC2730430

Molecular Formula: C13H20BN3O2

Molecular Weight: 261.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2095779-29-4 |

|---|---|

| Molecular Formula | C13H20BN3O2 |

| Molecular Weight | 261.13 g/mol |

| IUPAC Name | 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile |

| Standard InChI | InChI=1S/C13H20BN3O2/c1-11(2,9-15)17-8-10(7-16-17)14-18-12(3,4)13(5,6)19-14/h7-8H,1-6H3 |

| Standard InChI Key | XOTRSRMFBGJSFW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C#N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C#N |

Introduction

Chemical Identity and Physical Properties

Structural Features and Characteristics

The molecular architecture of 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile reveals a sophisticated design with distinct functional elements that determine its chemical behavior. The pyrazole core serves as the central heterocyclic scaffold, featuring a five-membered ring with adjacent nitrogen atoms that contribute to its aromatic character and potential for coordination interactions. The tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as the pinacol boronic ester) represents a key reactive site, providing a masked form of boronic acid that enhances stability while maintaining synthetic versatility . The nitrile-containing substituent (propanenitrile) introduces a polar, electron-withdrawing group that can participate in various transformations and potentially engage in hydrogen bonding or coordination with biological targets. This combination of features creates a molecule with multifaceted reactivity, allowing it to serve as a valuable building block in organic synthesis and drug discovery efforts.

Comparative Physical Properties

The physical properties of 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile align with expectations for a compound containing both hydrophobic and polar functional groups. At ambient conditions, the compound exists as a solid, consistent with its molecular weight and the presence of groups capable of intermolecular interactions. Unlike some other boron-containing compounds that demonstrate sensitivity to moisture, the pinacol boronic ester moiety provides enhanced stability, similar to bis(pinacolato)diboron which can be handled in air without special precautions . Solubility patterns indicate good dissolution in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, facilitating its use in synthetic protocols. The presence of the nitrile group likely contributes to a significant dipole moment, which may influence properties such as melting point, boiling point, and chromatographic behavior compared to analogous compounds lacking this functional group.

Spectroscopic Properties

The spectroscopic profile of 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile provides valuable information for structural characterization and purity assessment. In proton NMR spectroscopy, the compound exhibits characteristic signals including the distinctive singlet for the tetramethyl groups of the pinacol moiety, typically appearing around δ 1.3 ppm, similar to other pinacol boronic esters . The pyrazole protons produce distinctive signals in the aromatic region, while the methyl groups adjacent to the nitrile function generate signals in the aliphatic region. Carbon-13 NMR spectroscopy reveals the characteristic carbon environments, with the nitrile carbon typically appearing downfield due to its sp hybridization. Infrared spectroscopy would highlight the diagnostic nitrile stretching band around 2200 cm⁻¹, providing a clear marker for this functional group. Mass spectrometry confirms the molecular weight and can reveal characteristic fragmentation patterns, particularly the loss of the pinacol group which is commonly observed in boronic ester compounds.

Synthesis Methodologies

Conventional Synthetic Routes

Structural Analysis

Conformational Analysis

Applications in Organic Synthesis

Cross-Coupling Reactions

Biological and Pharmacological Aspects

Structure-Activity Relationships

Analysis of structure-activity relationships involving 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile and related compounds provides insights into the structural determinants of biological activity. The pyrazole core serves as a hydrogen bond acceptor through its nitrogen atoms, potentially engaging with hydrogen bond donors in protein binding sites to establish key recognition interactions. The boronic ester group, while primarily serving as a synthetic intermediate, creates a specific electronic environment at the C4 position of the pyrazole that could influence binding or reactivity. The nitrile-containing substituent introduces both steric and electronic effects, with the polar nitrile potentially participating in hydrogen bonding or dipole interactions with biological targets. Compounds derived from this boronic ester through cross-coupling reactions would feature additional aromatic or heteroaromatic substituents at the C4 position, creating an extended π-system with implications for binding affinity and selectivity. Systematic structural modifications—such as altering the substituents on the quaternary carbon, varying the heterocyclic core, or modifying the boronic ester group—would yield valuable information regarding the essential structural features required for activity against specific biological targets.

Pharmacokinetic Considerations

The structural features of 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile and its derivatives have significant implications for pharmacokinetic properties, which would require careful consideration in any therapeutic development program. The combination of hydrophobic elements (tetramethyl groups of the pinacol moiety) and polar functionalities (pyrazole nitrogens, nitrile group) creates a balanced lipophilicity profile that might facilitate membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability. Metabolic stability represents an important consideration, with the boronic ester group potentially susceptible to hydrolysis under physiological conditions, while the quaternary carbon adjacent to the nitrile could provide protection against certain metabolic pathways. Compounds derived from this intermediate through cross-coupling would likely exhibit different pharmacokinetic profiles depending on the nature of the introduced substituents, allowing for optimization of properties such as plasma protein binding, volume of distribution, or blood-brain barrier penetration. The nitrile functionality could undergo metabolic transformations to carboxylic acids or amides, potentially influencing clearance mechanisms and elimination half-life. These pharmacokinetic considerations would guide the design of derivatives with improved drug-like properties suitable for specific routes of administration or therapeutic indications.

Comparative Analysis

Comparison with Related Pyrazole Derivatives

Analytical Methodologies

Spectroscopic Characterization

Comprehensive spectroscopic characterization provides essential information for confirming the structure and purity of 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary analytical tool, with proton NMR revealing characteristic signals including the tetramethyl groups of the pinacol moiety (typically appearing as a singlet around δ 1.3 ppm), the pyrazole protons (in the aromatic region), and the methyl groups adjacent to the nitrile function . Carbon-13 NMR provides complementary information, with the nitrile carbon exhibiting a characteristic downfield shift due to its sp hybridization, while boron-11 NMR confirms the presence and environment of the boron atom. Infrared spectroscopy highlights functional group signatures, particularly the distinctive nitrile stretching vibration around 2200 cm⁻¹ and the B-O stretching modes associated with the boronic ester. Mass spectrometry, especially using soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), confirms the molecular weight and can reveal characteristic fragmentation patterns that support structural assignment. These complementary spectroscopic methods, when combined, provide a robust analytical framework for confirming the identity and assessing the purity of the target compound.

Chromatographic Methods

Chromatographic techniques play crucial roles in both the purification and analytical characterization of 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile. High-performance liquid chromatography (HPLC) represents a powerful tool for purity assessment, typically employing reverse-phase conditions with acetonitrile/water mobile phases and UV detection, capitalizing on the compound's chromophoric pyrazole ring. Thin-layer chromatography (TLC) serves as a rapid screening method during synthesis and purification, with visualization often achieved through UV absorbance or staining with appropriate reagents such as potassium permanganate or phosphomolybdic acid. Gas chromatography may be applicable for volatile derivatives of the compound, potentially offering high-resolution separation when coupled with mass spectrometry (GC-MS) for structural confirmation. Preparative chromatography, including flash column chromatography on silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients), provides an effective means for isolating the pure compound from reaction mixtures. The chromatographic behavior of the compound—including retention times, peak shapes, and response factors—provides valuable information about its physicochemical properties and serves as a critical component of quality control protocols for synthetic batches.

X-ray Crystallography

X-ray crystallography represents the definitive method for confirming the three-dimensional structure of 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile, providing precise atomic coordinates and bond parameters that validate structural assignments made through spectroscopic techniques. Single-crystal X-ray diffraction analysis would reveal key structural features including the planarity of the pyrazole ring, the geometry around the boron atom (expected to be trigonal planar), and the spatial orientation of the nitrile-containing substituent relative to the heterocyclic core. Crystallographic data would provide exact bond lengths and angles, including the B-C bond connecting the boronic ester to the pyrazole (typically around 1.55-1.60 Å) and the linear geometry of the nitrile group (C≡N bond length approximately 1.15 Å) . The solid-state packing arrangement would offer insights into intermolecular interactions such as hydrogen bonding or π-stacking that influence crystal formation and potentially relate to behavior in other contexts. While growing suitable single crystals can present challenges, successful crystallographic analysis provides unequivocal structural confirmation and establishes a solid foundation for understanding structure-property relationships and for computational studies aimed at predicting reactivity or biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume